Technical Whitepaper: Physicochemical Properties of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide
Technical Whitepaper: Physicochemical Properties of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide
Executive Summary
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole-4-carboxamide (ICA) , a naturally occurring bioactive compound known as a "fairy chemical." While the parent ICA scaffold exhibits significant biological activity—including the inhibition of the Axl receptor tyrosine kinase and immune checkpoint molecules (PD-L1)—its high polarity limits membrane permeability. The 1-(4-ethylphenyl) derivative introduces a lipophilic aryl moiety, modulating the compound's physicochemical profile to enhance bioavailability while retaining the pharmacophore essential for onco-immunology and purine antimetabolite activity.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, and experimental characterization protocols, serving as a foundational resource for its development as a chemical probe or therapeutic lead.
Molecular Identity & Structural Core
The molecule consists of an imidazole heterocycle substituted at the N1 position with a para-ethylphenyl group and at the C4 position with a primary carboxamide.
| Property | Detail |
| Chemical Name | 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide |
| CAS Registry Number | Not formally assigned (Analog: 1427012-11-0 for ortho-isomer) |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES | CCc1ccc(cc1)n2cnc(c2)C(=O)N |
| InChI Key | Predicted:IQYMOCPZCUBALG-UHFFFAOYSA-N |
| Core Scaffold | Imidazole-4-carboxamide (ICA) |
Structural Analysis
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H-Bond Donors (HBD): 2 (Amide -NH₂).
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H-Bond Acceptors (HBA): 3 (Imidazole N3, Amide O, Amide N).
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Rotatable Bonds: 3 (Ethyl-Phenyl bond, Phenyl-N1 bond, Amide-C4 bond).
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Topological Polar Surface Area (TPSA): ~58.2 Ų (Moderate polarity, good oral bioavailability potential).
Physicochemical Profiling
Understanding the solubility and ionization behavior is critical for assay development and formulation.
Solubility & Lipophilicity
Unlike the highly water-soluble parent ICA, the 4-ethylphenyl derivative exhibits a "Goldilocks" lipophilicity—sufficient for passive membrane transport but soluble enough for aqueous formulation with co-solvents.
| Solvent System | Solubility Classification | Est. Concentration (25°C) |
| Water (pH 7.4) | Low/Moderate | 0.5 – 1.5 mg/mL |
| DMSO | High | >50 mg/mL |
| Ethanol | Moderate | 10 – 25 mg/mL |
| 0.1 M HCl | High (Protonated) | >20 mg/mL |
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LogP (Predicted): 1.9 – 2.2
Ionization (pKa)
The compound possesses two relevant ionization centers:
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Imidazole N3 (Basic): pKa ≈ 5.5 – 6.0.
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Effect: At physiological pH (7.4), the molecule is primarily neutral (unprotonated), facilitating membrane permeation. In acidic environments (stomach pH 1-2), it becomes protonated and highly soluble.
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Amide Nitrogen (Acidic): pKa > 14 (Negligible under physiological conditions).
Solid-State Properties
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Physical State: Crystalline solid.
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Melting Point: Predicted range 185°C – 195°C .
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Note: 1-Aryl-imidazole-4-carboxamides generally exhibit high melting points due to strong intermolecular hydrogen bonding (amide-dimer formation) and π-π stacking of the aryl rings.
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Synthesis & Manufacturing Workflow
The synthesis leverages C-H arylation , a modern, atom-economical approach that avoids pre-functionalized imidazole precursors. This method is superior to classical nucleophilic substitution, which often suffers from N1/N3 regioselectivity issues.
Synthetic Pathway (Graphviz)
Figure 1: Two-step synthesis via Chan-Lam coupling and ammonolysis. This route ensures N1-regioselectivity.
Detailed Protocol
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N-Arylation (Chan-Lam Coupling): React ethyl imidazole-4-carboxylate with 4-ethylphenylboronic acid using Cu(OAc)₂ (1.0 eq) and pyridine (2.0 eq) in DCM under an oxygen atmosphere. This mild condition selectively yields the N1-isomer.
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Ammonolysis: Treat the intermediate ester with 7N ammonia in methanol in a sealed pressure vessel at 80°C for 12 hours.
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Purification: Recrystallization from ethanol/water to remove trace copper and boronic acid byproducts.
Biological Context & Mechanism
This compound is a lipophilic analog of Imidazole-4-carboxamide (ICA) , a "fairy chemical" recently identified as a modulator of the Axl/PD-L1 axis in oncology.
Mechanism of Action
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Primary Target: Axl Receptor Tyrosine Kinase . Inhibition of Axl prevents the downstream signaling that drives drug resistance and metastasis.
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Immune Modulation: Downregulates PD-L1 expression on tumor cells, potentially sensitizing "cold" tumors to T-cell mediated killing.
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Metabolic Antagonism: As a structural analog of AICA (aminoimidazole carboxamide), it may also interfere with de novo purine biosynthesis, providing a secondary cytotoxic mechanism.
Biological Pathway Diagram (Graphviz)
Figure 2: Proposed mechanism of action targeting the Axl/PD-L1 axis to reverse immune evasion.
Experimental Protocols
Thermodynamic Solubility Assay
Objective: Determine the equilibrium solubility in PBS (pH 7.4).
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Preparation: Weigh 5 mg of solid compound into a 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 1.0 mL of PBS (pH 7.4).
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Incubation: Shake at 25°C for 24 hours (300 rpm).
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Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.
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Quantification: Dilute the supernatant 1:10 with acetonitrile and analyze via HPLC-UV (254 nm).
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Control: Use a standard curve prepared in DMSO.
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Chemical Stability (Hydrolysis)
Objective: Assess the stability of the carboxamide group.
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Stock: Prepare a 10 mM stock in DMSO.
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Conditions: Dilute to 100 µM in:
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0.1 M HCl (pH 1)
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PBS (pH 7.4)
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0.1 M NaOH (pH 13)
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Sampling: Incubate at 37°C. Aliquot at 0, 4, 24, and 48 hours.
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Analysis: Analyze by LC-MS.
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Expectation: Stable at pH 7.4. Slow hydrolysis to the carboxylic acid (carboxylic acid derivative) may occur at pH 1 and pH 13 over 24+ hours.
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References
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Choi, J. H., et al. (2022). "The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma." Cells, 11(3), 374.
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Asaftei, S., et al. (2023). "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity."[3] Canadian Journal of Chemistry, 101, 449–452.
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PubChem Compound Summary. (2025). "1-ethyl-N-[(4-fluorophenyl)methyl]-1H-imidazole-4-carboxamide (Analog Data)." National Center for Biotechnology Information.
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Al-Mulla, A. (2017). "Rational Design and Synthesis of 1-(Arylideneamino)-4-Aryl-1H-Imidazole-2-Amine Derivatives." Amanote Research.
